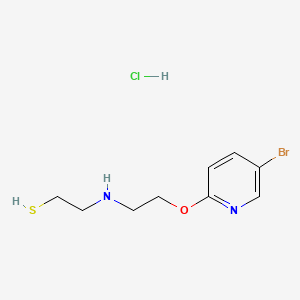
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride is a chemical compound with the molecular formula C12H20BrClN2OS This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 5-bromo-2-pyridinol with 2-chloroethylamine hydrochloride to form an intermediate. This intermediate is then reacted with ethanethiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The brominated pyridine ring can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the brominated position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler compound with a similar thiol group but lacking the brominated pyridine ring.
2-(2-(5-bromo-2-pyridyloxy)ethyl)amine: Similar structure but without the ethanethiol group.
5-Bromo-2-pyridinol: The starting material for the synthesis of the compound.
Uniqueness
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride is unique due to the combination of its brominated pyridine ring and ethanethiol group
Properties
CAS No. |
41287-46-1 |
|---|---|
Molecular Formula |
C9H14BrClN2OS |
Molecular Weight |
313.64 g/mol |
IUPAC Name |
2-[2-(5-bromopyridin-2-yl)oxyethylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C9H13BrN2OS.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-14;/h1-2,7,11,14H,3-6H2;1H |
InChI Key |
WCRYUUHBSXHYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


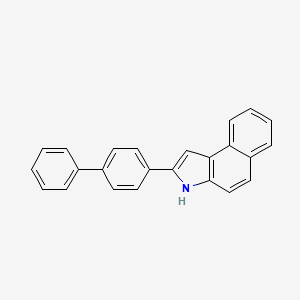
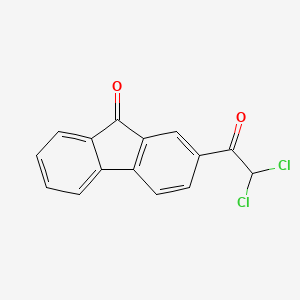
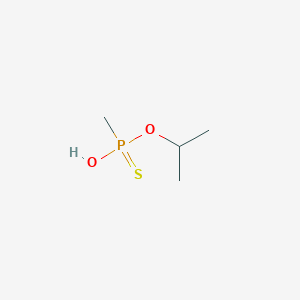
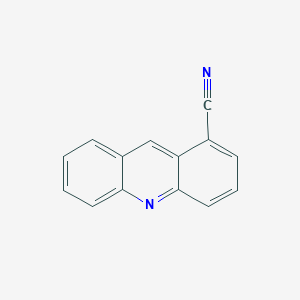
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
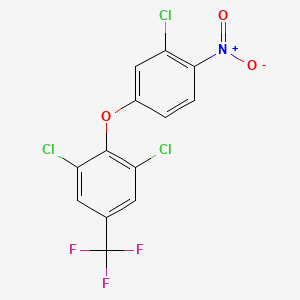


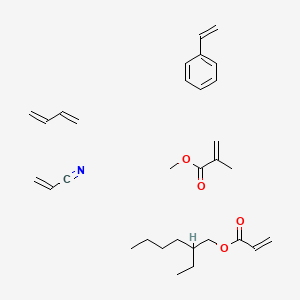
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
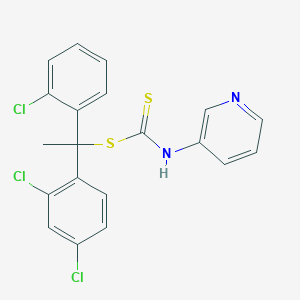
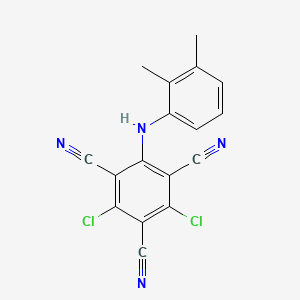

![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
